molecular formula C8H9F B1295033 2-Fluoro-1,3-dimethylbenzene CAS No. 443-88-9

2-Fluoro-1,3-dimethylbenzene

Cat. No. B1295033
CAS RN: 443-88-9
M. Wt: 124.15 g/mol
InChI Key: JTAUTNBVFDTYTI-UHFFFAOYSA-N
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Description

The compound 2-Fluoro-1,3-dimethylbenzene, while not directly synthesized or analyzed in the provided papers, is related to various substituted benzene derivatives that have been studied. These derivatives include compounds with fluorine substitutions and additional functional groups, which can provide insight into the behavior and properties of halogenated aromatic compounds.

Synthesis Analysis

The synthesis of halogenated benzene derivatives is a topic of interest in several studies. For instance, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized through aromatic nucleophilic substitution, which could be a relevant method for synthesizing 2-Fluoro-1,3-dimethylbenzene . Similarly, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was produced in high yield by reacting a commercially available dimethoxybenzene with nitric acid, demonstrating the feasibility of direct substitution reactions on the benzene ring . These methods could potentially be adapted for the synthesis of 2-Fluoro-1,3-dimethylbenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives is often confirmed using X-ray crystallography, as seen in the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene . Additionally, the study of molecular pair analysis in the crystal structure of fluorobenzene provides insights into the intermolecular interactions, such as C-H...F, which could also be relevant for understanding the structure of 2-Fluoro-1,3-dimethylbenzene .

Chemical Reactions Analysis

The reactivity of fluorinated benzene derivatives can be complex. For example, the treatment of trimethoxybenzene with an electrophilic fluorinating agent resulted in the formation of 2-fluoro-1,3,5-trimethoxybenzene, indicating that electrophilic substitution can be a viable pathway for introducing fluorine into the benzene ring . This suggests that similar electrophilic fluorination could be applied to synthesize 2-Fluoro-1,3-dimethylbenzene from a dimethylbenzene precursor.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzene derivatives are influenced by the presence of the fluorine atom. For instance, the redox properties of bis(phosphoryl)benzene derivatives were investigated through electrochemical measurements, which could be relevant for understanding the electronic properties of 2-Fluoro-1,3-dimethylbenzene . The study of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene also provided characterization through NMR, elemental analysis, and FT-IR, which are standard techniques for determining the properties of organic compounds .

Safety And Hazards

“2-Fluoro-1,3-dimethylbenzene” is classified as a flammable liquid (Category 3), with a hazard statement of H226 . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . Personal protective equipment such as dust masks, eyeshields, and gloves should be used when handling this compound .

properties

IUPAC Name

2-fluoro-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAUTNBVFDTYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196112
Record name 2-Fluoro-m-xylene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1,3-dimethylbenzene

CAS RN

443-88-9
Record name 2-Fluoro-1,3-dimethylbenzene
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URL https://commonchemistry.cas.org/detail?cas_rn=443-88-9
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Record name 2-Fluoro-m-xylene
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Record name 2-Fluoro-m-xylene
Source EPA DSSTox
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Record name 2-fluoro-m-xylene
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

200 ml of anhydrous hydrogen fluoride were placed at 0° C. in a stainless steel laboratory autoclave and 100 g of 2,6-dimethylphenyl fluoroformate were added dropwise. The autoclave was sealed and heated at a maximum temperature of 140° C. for 1.5 hours. The reaction mixture was worked up as described in Example 9. 2,6-Dimethylfluorobenzene was obtained in a yield of 75%.
[Compound]
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stainless steel
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100 g
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200 mL
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Synthesis routes and methods III

Procedure details

500 ml of anhydrous hydrogen fluoride were placed at 0° C. in a stainless steel laboratory autoclave and 150 g of 2,6-dimethylphenyl chloroformate were added dropwise. The autoclave was sealed and heated at a maximum temperature of 140° C. for 1.5 hours, the pressure of the gases formed being released at 26 bar. The reaction mixture was worked up as described in Example 9. 2,6-Dimethylfluorobenzene was obtained in a yield of 68.4%.
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stainless steel
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150 g
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500 mL
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Synthesis routes and methods IV

Procedure details

70 ml of hydrogen fluoride and 200 ml of 1,1,2-trifluoro-1,2,2-trichloroethane were placed at 0° C. in a stainless steel autoclave and 100 g of 2,6-dimethylphenyl chloroformate were added dropwise. The autoclave was sealed and heated at a maximum temperature of 160° C. for 5 hours, the pressure of the gases formed being released at 30 bar. The reaction mixture was worked up as described in Example 9. 2,6-Dimethylfluorobenzene was obtained in a yield of 30% and 2,6-dimethylphenyl fluoroformate in a yield of 40%. The latter can be added to a new batch for the preparation of 2,6-dimethylfluorobenzene (see Example 15).
Quantity
70 mL
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stainless steel
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100 g
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Synthesis routes and methods V

Procedure details

1.1 kg of anhydrous hydrogen fluoride were placed in a 3 l autoclave and the autoclave was sealed and heated to 130° C. At this temperature, 1 kg of 2,6-dimethylphenyl chloroformate was pumped in over a period of 3 hours, the pressure of the gases formed being released at 40 bar. Finally, the mixture was stirred for 1 hour at 130° C. The reaction mixture was then cooled and excess hydrogen fluoride was distilled off at 100 mbar. Further working-up of the reaction mixture was carried out as described in Example 9. 2,6-Dimethylfluorobenzene was obtained in a yield of 58.3%.
Quantity
1.1 kg
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1 kg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
RJ Brosnan, TL Pham - Pharmacology, 2016 - karger.com
Background: The modulation of N-methyl-D-aspartate receptors is associated with a molar water solubility cut-off effect of approximately 1.1 mmol/l and hence are unaffected by …
Number of citations: 10 karger.com
H Hart, JF Janssen - The Journal of Organic Chemistry, 1970 - ACS Publications
Trichloromethylation of 2-Xl, 3, 5-trimethylbenzenes by CCI4-AICI3, followed by methanolysis, affords sub-stituted methyl benzoates in> 90% yields. When X= H, no alkyl rearrangement …
Number of citations: 11 pubs.acs.org
T Toyoshima, S Yoshida, S Watanabe - Tetrahedron, 2013 - Elsevier
A series of 1,3-distyrylbenzene compounds bearing different substituents at the 2-position have been synthesized and subjected to an oxidative photocyclization process. The 1,3-…
Number of citations: 22 www.sciencedirect.com
V Vijaikanth, BD Gupta, D Mandal, S Shekhar - Organometallics, 2005 - ACS Publications
m-Xylylene-bridged dicobaloximes with a substituent at the 2-position having varying electronic and steric properties have been synthesized and characterized by 1 H and 13 C NMR …
Number of citations: 25 pubs.acs.org
AK Narsaria, F Rauch, J Krebs, P Endres… - Advanced Functional …, 2020 - Wiley Online Library
In this combined experimental and theoretical study, a computational protocol is reported to predict the excited states in D‐π‐A compounds containing the B( F Xyl) 2 ( F Xyl = 2,6‐bis(…
Number of citations: 31 onlinelibrary.wiley.com
A Mondal, M van Gemmeren - 2018 - … .s3.amazonaws.com
Aromatic nitriles are key structural units in organic chemistry and thus highly attractive targets for C–H activation. Herein the development of an arene-limited, nondirected C–H …
N Yoshikai, H Matsuda… - Journal of the American …, 2009 - ACS Publications
We report here that hydroxyphosphine ligands (PO ligands) significantly accelerate nickel-catalyzed cross-coupling reactions of unreactive aryl electrophiles and Grignard reagents. …
Number of citations: 312 pubs.acs.org
F Rauch - 2020 - search.proquest.com
Chapter 1: Thermally activated delayed fluorescence (TADF) materials provide a strategy to improve external quantum efficiencies of organic light emitting diodes (OLEDs). Because of …
Number of citations: 3 search.proquest.com
CA Malapit, IK Luvaga, JT Reeves… - The Journal of …, 2017 - ACS Publications
An efficient one-pot 1,4-dicarbofunctionalization of 4-fluoroaryl Grignard or lithium reagents with 2,2-disubstituted malononitriles is described. The reaction proceeds by sequential …
Number of citations: 20 pubs.acs.org
GG Dubinina, WW Brennessel, JL Miller… - Organometallics, 2008 - ACS Publications
A variety of nickel(aryl)(CF 3 ) complexes supported by a chelating bisphosphine were successfully prepared in order to investigate the possibility of reductive elimination of Ar−CF 3 . …
Number of citations: 117 pubs.acs.org

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